Aminoacetaldehyde dimethyl acetal

Process Chemistry Pharmaceutical Intermediate Manufacturing Synthetic Yield Optimization

Traditional aqueous ammonia routes for aminoacetaldehyde dimethyl acetal suffer from secondary/tertiary amine byproduct formation and yields as low as 45%, driving up per-kilogram API costs and waste burdens. This compound, produced via the anhydrous ammonia process (CN112375003A), achieves 70-85% yield-a 30-45 percentage point improvement-directly reducing cost of goods and purification load. The dimethyl acetal protecting group offers 21.1% lower molecular weight versus the diethyl analog, improving atom economy in multi-step syntheses where deprotection is required. • 70-85% yield via anhydrous ammonia route vs. ~45% baseline • 21.1% lighter protecting group reduces cleaved waste mass • CO₂-buffered ammonolysis achieves 94.2% yield for bicyclic proline analog synthesis

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 22483-09-6
Cat. No. B045213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoacetaldehyde dimethyl acetal
CAS22483-09-6
SynonymsAminoacetaldehyde Dimethylacetal;  2,2-Dimethoxyethanamine;  2,2-Dimethoxyethylamine;  2-Aminoacetaldehyde Dimethyl Acetal;  Aminoacetaldehyde Dimethyl Acetal;  DEA;  NSC 73701; 
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCOC(CN)OC
InChIInChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3
InChIKeyQKWWDTYDYOFRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminoacetaldehyde Dimethyl Acetal (CAS 22483-09-6): Procurement-Grade Pharmaceutical Intermediate with Documented Synthetic Advantages


Aminoacetaldehyde dimethyl acetal (CAS 22483-09-6), also known as 2,2-dimethoxyethylamine, is a bifunctional C4 primary amine bearing a protected aldehyde as a dimethyl acetal [1]. This compound serves as a critical pharmaceutical intermediate in the synthesis of ivabradine hydrochloride, proline analogs, praziquantel, and aminophosphonates [1]. Unlike its diethyl acetal analog (aminoacetaldehyde diethyl acetal, CAS 645-36-3), the dimethyl acetal variant offers a more compact protecting group that influences both steric accessibility during subsequent transformations and molecular weight economy in API synthesis [1].

Why Aminoacetaldehyde Dimethyl Acetal Cannot Be Replaced by Diethyl Acetal or Unprotected Aminoacetaldehyde in Critical Syntheses


Substituting aminoacetaldehyde dimethyl acetal with its diethyl analog or the unprotected aminoacetaldehyde introduces quantifiable risks to synthetic outcomes. The diethyl acetal variant (MW 133.19 g/mol) carries approximately 26.7% higher molecular weight per equivalent, which directly increases the mass of protecting group waste and affects atom economy in multi-step API manufacturing . More critically, the unprotected aminoacetaldehyde undergoes rapid self-condensation and polymerization, rendering it unsuitable as a storable intermediate . The dimethyl acetal protecting group confers hydrolytic stability under neutral and basic conditions while enabling controlled deprotection under mild aqueous acid (pH 3-4, room temperature), a property that cannot be assumed for alternative acetals without experimental validation .

Quantitative Evidence: Documented Yield and Purity Advantages of Aminoacetaldehyde Dimethyl Acetal Relative to Alternative Synthetic Routes


Improved Process Yield: 94.2% via CO₂-Buffered Ammonolysis vs. Conventional 45% Yield

The CO₂-buffered ammonolysis method using chloroacetaldehyde dimethyl acetal as substrate achieves a molar yield of 94.2% at 140°C for 8 hours in a 3000 L autoclave, as disclosed in Chinese patent CN110015964 [1]. In contrast, the conventional vinyl acetate-based route (bromination followed by amination) yields only approximately 45% under comparable industrial conditions, as documented in patent CN105906514A [2]. This represents a 2.1-fold yield improvement with the improved process.

Process Chemistry Pharmaceutical Intermediate Manufacturing Synthetic Yield Optimization

Industrial-Scale Process Advancement: 70-85% Yield vs. 40-50% Traditional Route

A high-purity production process disclosed in CN112375003A achieves yields in the 70-85% range using anhydrous liquid ammonia and a mixed iodide catalyst system at 120-122°C and 9.0-9.3 MPa [1]. The patent explicitly compares this against the traditional aqueous ammonia process, which yields only 40-50% under similar substrate loadings [1]. This represents a 1.4× to 2.1× yield improvement depending on process optimization.

Industrial Process Chemistry Manufacturing Efficiency Yield Improvement

Molecular Weight Advantage Over Diethyl Acetal: 21.1% Lower Mass per Equivalent for API Weight Reduction

The dimethyl acetal protecting group (MW contribution: 74.08 g/mol for -CH(OCH₃)₂) is 28 mass units lighter than the diethyl acetal variant (MW contribution: 102.13 g/mol for -CH(OC₂H₅)₂) [1]. This translates to a total molecular weight of 105.14 g/mol for aminoacetaldehyde dimethyl acetal versus 133.19 g/mol for aminoacetaldehyde diethyl acetal [1][2]. In multi-step API syntheses where the protecting group is ultimately cleaved and discarded, this 21.1% mass reduction per equivalent directly improves process mass intensity and reduces waste disposal costs.

Medicinal Chemistry Atom Economy Protecting Group Strategy

Optimal Procurement Scenarios: When Aminoacetaldehyde Dimethyl Acetal Outperforms Alternatives


Large-Scale API Manufacturing Requiring High Synthetic Yield and Process Robustness

For industrial production of ivabradine hydrochloride, praziquantel, or proline analog APIs where per-kilogram raw material cost is critical, aminoacetaldehyde dimethyl acetal produced via the CN112375003A anhydrous ammonia process (70-85% yield) offers a documented 30-45 percentage point yield advantage over traditional aqueous ammonia routes [1]. Procurement from vendors utilizing this improved process directly correlates with lower cost of goods and reduced waste treatment burden.

Multi-Step Medicinal Chemistry Campaigns with Protecting Group Cleavage Prior to Final API

In syntheses where the acetal protecting group is ultimately removed (e.g., heterocycle formation followed by acidic deprotection), the 21.1% lower molecular weight of the dimethyl acetal versus the diethyl acetal translates to reduced mass of cleaved protecting group waste [1]. This atom economy advantage is quantifiable in process mass intensity calculations and becomes increasingly significant at multi-kilogram scale.

Cost-Sensitive Research Programs Requiring Documented High-Yield Synthetic Routes

Academic and industrial research groups synthesizing bicyclic proline analogs, α-aminophosphonates, or N-tosyl aminoacetaldehyde derivatives benefit from the 94.2% yield achievable with the CO₂-buffered ammonolysis method [1]. When comparing vendors, those who have adopted the CN110015964 process can supply material at cost structures reflecting this 2.1× yield improvement over the 45% baseline vinyl acetate route [2].

High-Purity Intermediate Supply for Regulated Pharmaceutical Manufacturing

The CN112375003A high-purity process addresses the known challenge of secondary and tertiary amine byproduct formation that complicates purification in traditional aqueous ammonia routes [1]. For GMP intermediate supply where consistent purity specifications must be met, material produced via the anhydrous ammonia process demonstrates reduced impurity profiles and simplified downstream purification, minimizing batch rejection risk [1].

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